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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the expression and purification of recombinant

angiotensinogen (AGT), a key protein in the renin-angiotensin system (RAS). The protocols

outlined below are intended for research and development purposes, including structural

biology, inhibitor screening, and other biochemical and biophysical studies.

Introduction
Angiotensinogen is the precursor to the potent vasoconstrictor angiotensin II and plays a

crucial role in blood pressure regulation. Access to high-quality, purified recombinant AGT is

essential for studying the RAS and for the development of novel therapeutics targeting this

pathway. This guide details protocols for expressing AGT in both Escherichia coli and

mammalian cell systems, followed by a robust purification strategy based on immobilized metal

affinity chromatography (IMAC).

Data Presentation: Quantitative Comparison of
Expression Systems
The choice of expression system can significantly impact the yield and characteristics of the

recombinant protein. Below is a summary of reported yields for recombinant ovine

angiotensinogen.
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Signaling Pathway: The Renin-Angiotensin System
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and

fluid balance. Angiotensinogen is the starting point of this pathway.
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Caption: The Renin-Angiotensin System (RAS) cascade.

Experimental Workflow: Recombinant
Angiotensinogen Production
The overall process for producing recombinant angiotensinogen involves several key stages,

from gene synthesis to purified protein.
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Caption: General workflow for recombinant AGT expression and purification.
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Experimental Protocols
Protocol 1: Expression of His-tagged Angiotensinogen
in E. coli
This protocol is optimized for the expression of soluble His-tagged angiotensinogen.

1. Transformation

Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.

Add 1-5 µL of the expression plasmid (e.g., pET vector containing the AGT gene with a His-

tag) to the cells.

Gently mix and incubate on ice for 30 minutes.

Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2

minutes.

Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

Plate 100 µL of the transformed cells onto an LB agar plate containing the appropriate

antibiotic (e.g., ampicillin or kanamycin) and incubate overnight at 37°C.

2. Expression

Inoculate 50 mL of LB medium (with antibiotic) with a single colony from the plate and grow

overnight at 37°C with shaking.

The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to

an initial OD₆₀₀ of 0.1.

Grow the culture at 37°C with shaking (200-250 rpm) until the OD₆₀₀ reaches 0.6-0.8.[3]

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.1-1.0 mM.[4]
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Continue to incubate the culture for 3-5 hours at 37°C or overnight at a reduced temperature

(18-25°C) to improve protein solubility.[4]

3. Cell Harvesting and Lysis

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer (50 mM

NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0). Use 5 mL of buffer per gram of wet cell

paste.

Lyse the cells by sonication on ice or by using a French press.

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

Collect the supernatant (clarified lysate) for purification.

Protocol 2: Expression of His-tagged Angiotensinogen
in Mammalian Cells (Transient Transfection)
This protocol is suitable for producing glycosylated and properly folded angiotensinogen in

HEK293 or CHO cells.

1. Cell Culture and Seeding

Culture mammalian cells (e.g., HEK293) in a suitable medium (e.g., DMEM with 10% FBS) in

a humidified incubator at 37°C with 5% CO₂.

The day before transfection, seed the cells in a 6-well plate or a larger culture vessel to

achieve 70-80% confluency on the day of transfection.

2. Transfection

For each well of a 6-well plate, prepare two tubes:

Tube A: Dilute 2 µg of the expression plasmid (e.g., pcDNA vector with AGT gene) in 100

µL of serum-free medium (e.g., Opti-MEM).[5]
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Tube B: Dilute a lipid-based transfection reagent (e.g., 5 µL of Lipofectamine 2000) in 100

µL of serum-free medium.[5]

Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature

for 20-30 minutes to allow for the formation of DNA-lipid complexes.

During the incubation, wash the cells once with serum-free medium and then add fresh

serum-free medium to each well.

Add the DNA-lipid complex mixture dropwise to the cells.

Incubate the cells for 4-6 hours at 37°C.

Replace the medium with complete growth medium and continue to culture for 48-72 hours.

3. Harvesting

Since angiotensinogen is a secreted protein, the recombinant protein will be in the culture

medium.

Collect the conditioned medium and centrifuge at 1,000 x g for 5 minutes to remove any

detached cells.

The clarified medium can now be used for purification.

Protocol 3: Purification of His-tagged Angiotensinogen
by IMAC
This protocol is applicable for the purification of His-tagged AGT from both E. coli lysate and

mammalian cell culture medium.

1. Column Preparation

Resuspend the Ni-NTA agarose resin and add the desired volume to a chromatography

column.

Allow the storage buffer to drain by gravity flow.
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Equilibrate the column by washing with 5-10 column volumes (CV) of Lysis/Binding Buffer

(50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).[6]

2. Protein Binding

Apply the clarified E. coli lysate or conditioned mammalian cell medium to the equilibrated

column. For secreted AGT from mammalian cells, ensure the medium is supplemented with

NaCl and imidazole to match the binding buffer conditions.

Allow the sample to flow through the column by gravity. Collect the flow-through to check for

unbound protein.

3. Washing

Wash the column with 10-20 CV of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM

imidazole, pH 8.0) to remove non-specifically bound proteins.[6] The imidazole concentration

may need to be optimized to maximize purity without eluting the target protein.

4. Elution

Elute the His-tagged angiotensinogen from the column using 5-10 CV of Elution Buffer (50

mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[6]

Collect the eluate in fractions (e.g., 1 mL fractions).

5. Analysis and Storage

Analyze the collected fractions for the presence of the purified protein by SDS-PAGE.

Pool the fractions containing the purified angiotensinogen.

If necessary, dialyze the pooled fractions against a suitable storage buffer (e.g., PBS, pH

7.4) to remove imidazole.

Determine the protein concentration and store at -80°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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